1-Chloropropane-1,3-diol
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Overview
Description
1-Chloropropane-1,3-diol is an organic compound with the chemical formula C₃H₇ClO₂ It is a colorless, viscous liquid that is miscible with water
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropropane-1,3-diol can be synthesized through several methods. One common method involves the chlorination of glycerol. This process typically uses hydrochloric acid and a catalyst such as benzene sulfonic acid. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + \text{HCl} \rightarrow \text{C₃H₇ClO₂} + \text{H₂O} ]
Another method involves the hydrolysis of epichlorohydrin. This process uses water and a phase transfer catalyst to convert epichlorohydrin into 1,3-propanediol, chloro-.
Industrial Production Methods
Industrial production of 1,3-propanediol, chloro- often involves the chlorination of glycerol, which is a by-product of biodiesel production. This method is cost-effective and environmentally friendly, as it utilizes a waste product from another industrial process.
Chemical Reactions Analysis
Types of Reactions
1-Chloropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Major Products Formed
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 1,3-propanediol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Chloropropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3-propanediol, chloro- involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophiles such as DNA, proteins, and other cellular components. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1-Chloropropane-1,3-diol can be compared with other similar compounds, such as:
1,2-Propanediol, chloro-: This compound has a similar structure but differs in the position of the chlorine atom. It has different chemical properties and reactivity.
1,3-Propanediol: This compound lacks the chlorine atom and has different chemical and physical properties.
The uniqueness of 1,3-propanediol, chloro- lies in its reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various chemical reactions and industrial processes.
Properties
CAS No. |
1331-07-3 |
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Molecular Formula |
C3H7ClO2 |
Molecular Weight |
110.54 g/mol |
IUPAC Name |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
InChI Key |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
Canonical SMILES |
C(CO)C(O)Cl |
Origin of Product |
United States |
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